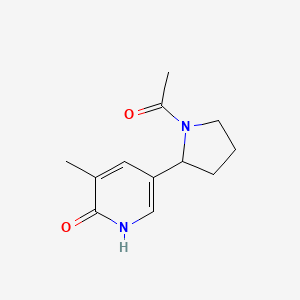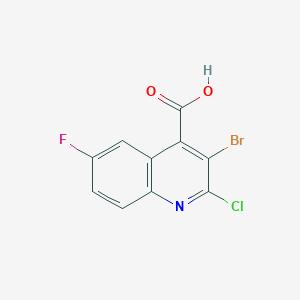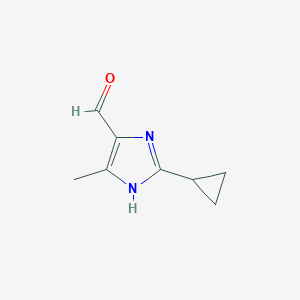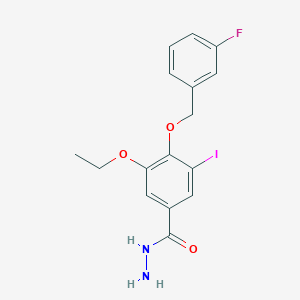
3-Ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a fluorobenzyl group, and an iodinated benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 3-Ethoxy-4-((3-fluorobenzyl)oxy)benzoic acid: This intermediate can be synthesized by reacting 3-ethoxy-4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Conversion to 3-Ethoxy-4-((3-fluorobenzyl)oxy)benzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Iodination: The acyl chloride is subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Formation of Benzohydrazide: Finally, the iodinated acyl chloride is reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl and iodinated groups can enhance its binding affinity and specificity towards these targets. The hydrazide moiety can also participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-((3-fluorobenzyl)oxy)benzoic acid
- 3-Ethoxy-4-((3-fluorobenzyl)oxy)benzoyl chloride
- 3-Ethoxy-4-((3-fluorobenzyl)oxy)benzaldehyde
Uniqueness
3-Ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzohydrazide is unique due to the presence of the iodinated benzohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack the iodine atom or the hydrazide group, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C16H16FIN2O3 |
|---|---|
Molecular Weight |
430.21 g/mol |
IUPAC Name |
3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzohydrazide |
InChI |
InChI=1S/C16H16FIN2O3/c1-2-22-14-8-11(16(21)20-19)7-13(18)15(14)23-9-10-4-3-5-12(17)6-10/h3-8H,2,9,19H2,1H3,(H,20,21) |
InChI Key |
CIOGDCWLRXWLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)I)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


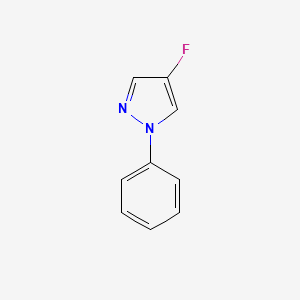
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)

![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
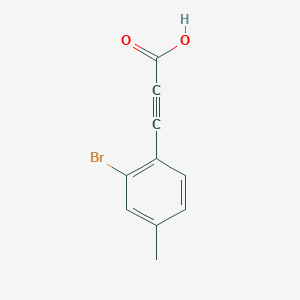
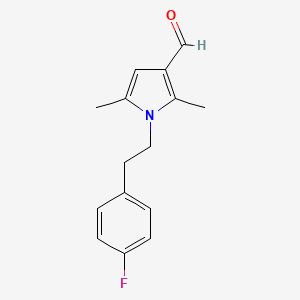
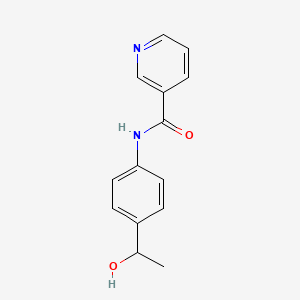
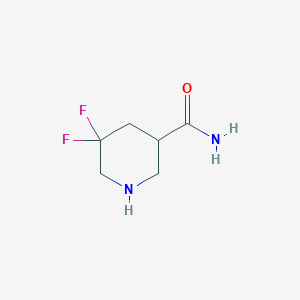
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
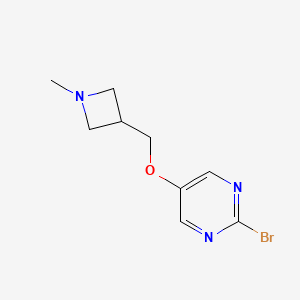
![(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide](/img/structure/B15228223.png)
